Elimination Half-Life: Threohydrobupropion Exhibits the Longest Terminal t₁/₂ Among All Bupropion Metabolites, Driving Steady-State Accumulation
At steady-state following chronic bupropion dosing, the elimination half-life of threohydrobupropion is 37 (±13) hours, compared with 33 (±10) hours for erythrohydrobupropion, 20 (±5) hours for hydroxybupropion, and 21 (±9) hours for bupropion itself [1]. The 37-hour half-life of the threo metabolite is approximately 1.8-fold longer than that of the parent drug bupropion and 1.9-fold longer than hydroxybupropion, predicting greater accumulation upon multiple dosing. The steady-state AUC of threohydrobupropion is approximately 7 times that of bupropion [1]. This extended residence time is mechanistically relevant because threohydrobupropion is eliminated renally after further hepatic metabolism; its accumulation is exacerbated 2.8-fold in end-stage renal failure [1].
| Evidence Dimension | Elimination half-life (t₁/₂) at steady state |
|---|---|
| Target Compound Data | threohydrobupropion: 37 ± 13 h; steady-state AUC = 7× bupropion AUC |
| Comparator Or Baseline | bupropion: 21 ± 9 h; hydroxybupropion: 20 ± 5 h; erythrohydrobupropion: 33 ± 10 h |
| Quantified Difference | 1.8× longer than bupropion; 1.9× longer than hydroxybupropion; 1.1× longer than erythrohydrobupropion |
| Conditions | Steady-state pharmacokinetics in healthy volunteers following chronic oral bupropion HCl XL 300 mg/day; FDA package insert data |
Why This Matters
Procurement of rac threo-Dihydro Bupropion Maleate enables accurate construction of physiologically-based pharmacokinetic (PBPK) models that account for metabolite-specific half-life differences; using a substitute with a shorter half-life would systematically underestimate accumulation and DDI risk.
- [1] Bupropion Hydrochloride Extended-Release Tablets (XL) Package Insert. Zydus Pharmaceuticals USA Inc. Section 12.3 Pharmacokinetics – Metabolism. MedLibrary. 2024. View Source
